molecular formula C21H26ClN3O2 B11055217 1-Azabicyclo[2.2.2]octan-3-amine, N-[[4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-

1-Azabicyclo[2.2.2]octan-3-amine, N-[[4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-

Cat. No.: B11055217
M. Wt: 387.9 g/mol
InChI Key: OGFMEUJIVRADJO-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]octan-3-amine, N-[[4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.2]octan-3-amine, N-[[4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]- involves multiple steps. One common method includes the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are typically based on large-scale synthesis techniques that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve the desired product efficiently .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-amine, N-[[4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C21H26ClN3O2/c1-26-20-10-15(11-23-18-13-25-8-6-17(18)7-9-25)2-4-19(20)27-14-16-3-5-21(22)24-12-16/h2-5,10,12,17-18,23H,6-9,11,13-14H2,1H3

InChI Key

OGFMEUJIVRADJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CN3CCC2CC3)OCC4=CN=C(C=C4)Cl

Origin of Product

United States

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